Diethyl (thiophen-2-ylmethyl)phosphonate
Overview
Description
Diethyl (thiophen-2-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C9H15O3PS and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antimicrobial and Antioxidant Agent Synthesis
Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been utilized in the synthesis of α-aminophosphonate/phosphinate derivatives exhibiting potent antimicrobial and antioxidant properties. These derivatives have shown effective antibacterial and antifungal activities, comparable to standard treatments (Basha et al., 2016).
2. Stereochemical Studies in Mass Spectrometry
The compound has been employed in the study of stereochemical effects in fragmentation, particularly in the analysis of diastereoisomers of protected diethyl 1,2-diamino-alkylphosphonates using mass spectrometry. This research contributes to understanding stereospecific eliminations and fragmentation processes (Drabik et al., 2010).
3. Anticorrosion Properties in Steel
This compound derivatives have been synthesized and studied for their anticorrosion properties on steel. The compounds showed significant inhibition of corrosion, with their effectiveness being explored through both experimental and theoretical methods (Moumeni et al., 2020).
4. High Voltage Battery Additive
In the field of energy storage, this compound has been identified as a novel multifunctional electrolyte additive for high voltage batteries. Its addition to carbonate-based electrolytes significantly improves capacity retention and thermal stability, presenting a cost-efficient solution to challenges in high voltage lithium-ion batteries (Zhu et al., 2018).
Mechanism of Action
Target of Action
Diethyl (thiophen-2-ylmethyl)phosphonate, also known as diethyl (2-thienylmethyl)phosphonate, is primarily used as an additive in high voltage batteries . Its primary targets are the carbonate-based electrolytes used in Li-ion batteries .
Mode of Action
This compound interacts with its targets by forming protective interphases that prevent parasitic carbonate oxidation . In certain cases, it stabilizes electrolytes from reduction at anode surfaces . It can also serve as a flame-retardant that postpones the thermal runaway during overcharge .
Biochemical Pathways
It is known that the compound plays a crucial role in the electrochemical environment of li-ion batteries .
Pharmacokinetics
Its impact on the bioavailability of electrolytes in high voltage batteries is significant .
Result of Action
The presence of this compound in a base electrolyte dramatically improves the capacity retention of a high voltage Li-ion cell . It increases the endothermic reaction onset temperature and reduces the self-extinguishing time of the electrolyte .
Action Environment
The action of this compound is influenced by the electrochemical environment of the Li-ion battery . Its efficacy and stability are affected by factors such as the voltage of the battery and the temperature of the environment .
Safety and Hazards
While specific safety and hazards information for diethyl (thiophen-2-ylmethyl)phosphonate is not available in the search results, it’s generally advisable to handle such chemicals with protective gloves, goggles, and clothing, and to avoid prolonged exposure, inhalation of vapors or dust, and moisture .
Future Directions
Diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a cost-efficient solution to the issues often faced in high voltage lithium-ion batteries . Its use dramatically improves the capacity retention of a high voltage Li-ion cell . Future research may focus on optimizing its use in various battery technologies and exploring other potential applications.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBUVQDOFHBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400474 | |
Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-42-8 | |
Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?
A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:
- Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
- Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
- Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.
Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?
A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:
- Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
- Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].
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